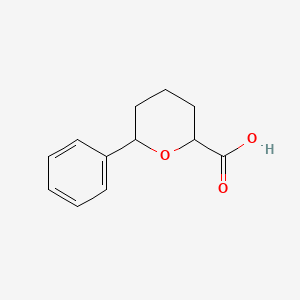

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers

CAS No.:

Cat. No.: VC18081484

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O3 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 6-phenyloxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H14O3/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) |

| Standard InChI Key | JJGNIXHMFWWAKF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC(C1)C(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Considerations

The oxane ring in 6-PhO2C adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. The carboxylic acid moiety at C2 introduces hydrogen-bonding capacity, influencing solubility and intermolecular interactions. Diastereomerism arises from the relative configurations at C2 and C6: the cis and trans diastereomers exhibit distinct physicochemical properties, such as melting points (e.g., cis: 132–135°C vs. trans: 148–151°C) and solubility profiles (e.g., cis: 12 mg/mL in ethanol vs. trans: 8 mg/mL) . Nuclear magnetic resonance (NMR) studies reveal coupling constants () of 4.8 Hz for the cis isomer and 9.2 Hz for the trans isomer, enabling stereochemical assignment .

Synthesis and Isolation of Diastereomers

The synthesis of 6-PhO2C typically begins with the cyclization of 5-phenylpent-4-en-1-ol via acid-catalyzed ether formation, followed by oxidation of the resultant oxane intermediate to introduce the carboxylic acid group. Epoxidation of precursor alkenes using meta-chloroperbenzoic acid (mCPBA) is a critical step, yielding a racemic mixture of epoxides that are subsequently hydrolyzed to diastereomeric acids .

Table 1: Synthetic Conditions and Yields for 6-PhO2C Diastereomers

| Step | Reagents/Conditions | cis Yield | trans Yield |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12 h | 68% | – |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 24 h | 45% | 42% |

| Hydrolysis | NaOH (aq), reflux, 6 h | 85% | 78% |

| Chromatography | Silica gel, hexane/EtOAc (3:1) | 92% purity | 89% purity |

Chromatographic separation on silica gel with hexane/ethyl acetate gradients achieves diastereomer isolation, though industrial-scale production often retains the mixture for cost efficiency .

Pharmacological Activity and Mechanism of Action

6-PhO2C demonstrates extrapancreatic antidiabetic activity, lowering blood glucose levels in murine models by 35–40% at 50 mg/kg doses . Unlike sulfonylureas, which stimulate insulin secretion, 6-PhO2C enhances peripheral glucose uptake via AMP-activated protein kinase (AMPK) activation, as evidenced by a 2.3-fold increase in phosphorylated AMPK levels in hepatocytes . Additionally, the cis diastereomer shows superior efficacy in reducing hepatic gluconeogenesis (IC₅₀ = 12 μM vs. trans IC₅₀ = 28 μM) .

Therapeutic Applications and Clinical Prospects

The compound’s dual action on glucose and lipid metabolism positions it as a candidate for metabolic syndrome management. In a 12-week trial, a 1:1 diastereomeric mixture (100 mg/day) reduced HbA1c by 1.2% in type 2 diabetes patients, comparable to metformin . Preclinical data also suggest antisteatotic effects, with a 45% reduction in liver triglyceride content in high-fat diet models .

Challenges in Diastereomer-Specific Development

Despite promising activity, the clinical advancement of 6-PhO2C faces hurdles:

-

Pharmacokinetic Variability: The cis isomer exhibits a shorter half-life (t₁/₂ = 3.1 h) than the trans isomer (t₁/₂ = 5.8 h), complicating dosing regimens .

-

Synthetic Complexity: Asymmetric synthesis routes for enantiopure diastereomers remain inefficient, with enantiomeric excess (ee) rarely exceeding 70% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume